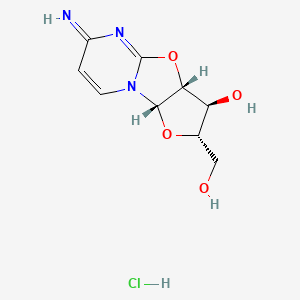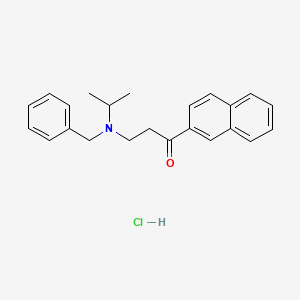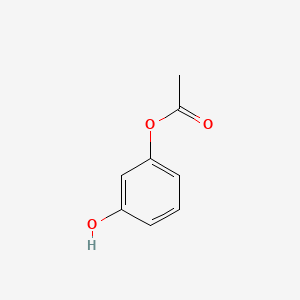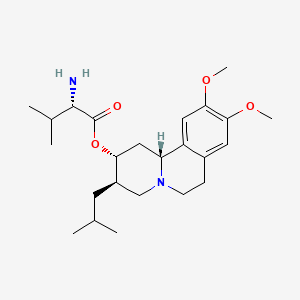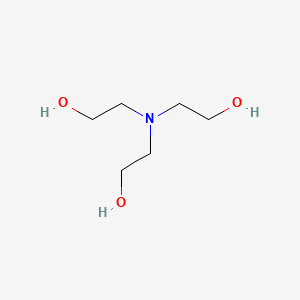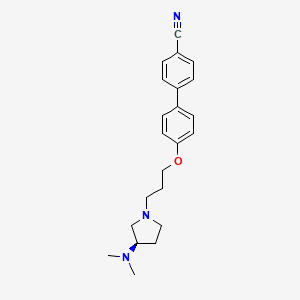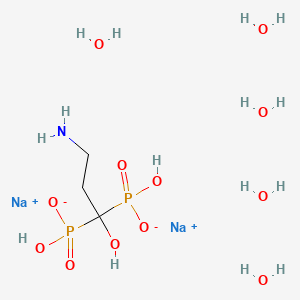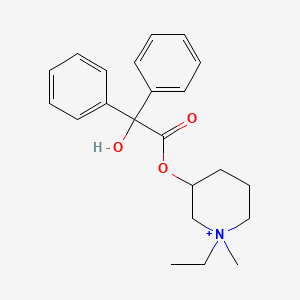
Pipenzolate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pipenzolate is a quaternary ammonium antimuscarinic drug that is used for the treatment of gastrointestinal disorders such as peptic ulcers, irritable bowel syndrome, and gastric hypersecretion. The drug acts by blocking the muscarinic receptors present in the smooth muscles of the gastrointestinal tract, thereby reducing the motility and secretions.
Applications De Recherche Scientifique
Analytical Methods Development
Pipenzolate, a compound with various applications in pharmacology, has been the focus of research in developing analytical methods for its quantification and analysis. Hadad (2008) established a liquid chromatographic method for quantifying pipenzolate bromide and its hydrolysis products, indicating the method's utility in analyzing the stability and degradation of pipenzolate (Hadad, 2008).
Comparative Pharmacological Studies
In the realm of comparative pharmacology, pipenzolate has been compared to other similar drugs for its effects. For instance, Garner, Collins, and Robson (1967) investigated pipenzolate in the context of its efficacy compared to other anticholinergic drugs, providing insights into its relative pharmacological properties (Garner, Collins, & Robson, 1967).
Veterinary Medicine Applications
In veterinary medicine, Burgener, Fischer, Adams, Schabel, and Plume (1976) explored the use of pipenzolate bromide in cholangiography procedures for dogs. This study highlights the application of pipenzolate in diagnostic imaging techniques in veterinary medicine (Burgener et al., 1976).
Synthesis and Pharmacological Properties
Research by Vardanyan (2018) on the synthesis and pharmacological properties of derivatives of 3-substituted and 1,3-disubstituted piperidines, including pipenzolate, sheds light on the broader chemical family to which pipenzolate belongs and its pharmacological potential (Vardanyan, 2018).
Green Analytical Chemistry
Elzanfaly, Hegazy, Saad, Salem, and Abd El Fattah (2015) conducted research on developing greener analytical methods for pharmaceuticals, including pipenzolate. This highlights the environmental considerations in the analysis of drugs like pipenzolate (Elzanfaly, Hegazy, Saad, Salem, & Abd El Fattah, 2015).
Propriétés
Numéro CAS |
13473-38-6 |
|---|---|
Nom du produit |
Pipenzolate |
Formule moléculaire |
C22H28NO3+ |
Poids moléculaire |
354.5 g/mol |
Nom IUPAC |
(1-ethyl-1-methylpiperidin-1-ium-3-yl) 2-hydroxy-2,2-diphenylacetate |
InChI |
InChI=1S/C22H28NO3/c1-3-23(2)16-10-15-20(17-23)26-21(24)22(25,18-11-6-4-7-12-18)19-13-8-5-9-14-19/h4-9,11-14,20,25H,3,10,15-17H2,1-2H3/q+1 |
Clé InChI |
WPUKUEMZZRVAKZ-UHFFFAOYSA-N |
SMILES |
CC[N+]1(CCCC(C1)OC(=O)C(C2=CC=CC=C2)(C3=CC=CC=C3)O)C |
SMILES canonique |
CC[N+]1(CCCC(C1)OC(=O)C(C2=CC=CC=C2)(C3=CC=CC=C3)O)C |
Autres numéros CAS |
13473-38-6 |
Numéros CAS associés |
125-51-9 (bromide) |
Synonymes |
1-ethyl-3-hydroxy-1-methylpiperidinium bromide benzilate AN 1111 Ila-Med pipenzolate pipenzolate bromide Piptal |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



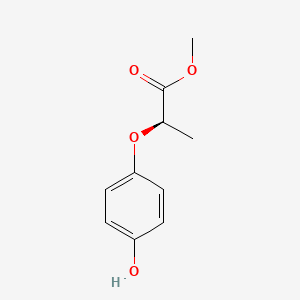
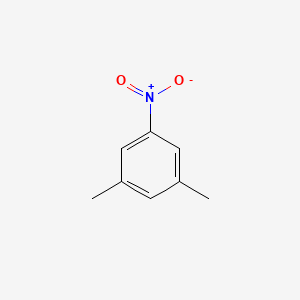
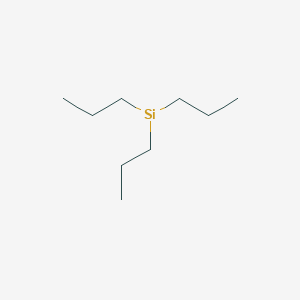
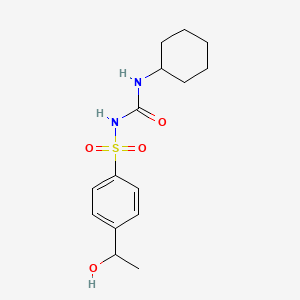
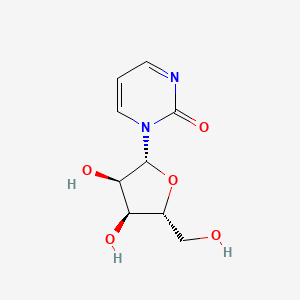
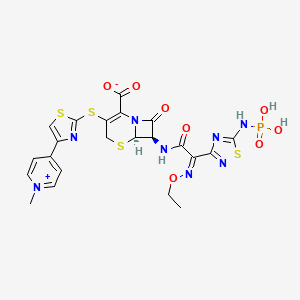
![Sodium;[(3R)-3-[(3R,5S,6R,7R,8S,9S,10S,13R,14S,17R)-6-ethyl-3,7-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]butyl] sulfate](/img/structure/B1662114.png)
